1-(3-methylbutyl)cyclopropan-1-amine
Description
1-(3-Methylbutyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative characterized by a 3-methylbutyl substituent attached to the cyclopropane ring. Cyclopropanamine derivatives are widely studied for their unique reactivity and applications in medicinal chemistry, agrochemicals, and materials science due to the strain of the cyclopropane ring and the functional versatility of the amine group .
Properties
IUPAC Name |
1-(3-methylbutyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)3-4-8(9)5-6-8/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVIUTIUBUVONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing cyclopropanes is through the use of diazomethane and a suitable alkene in the presence of a catalyst . The resulting cyclopropane can then be functionalized to introduce the amine group.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
1-(3-Methylbutyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation typically include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of secondary or tertiary amines.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions.
Scientific Research Applications
1-(3-Methylbutyl)cyclopropan-1-amine has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, which can influence biological processes. The amine group can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aryl Substituents: The 3-methylbutyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the planar, electron-deficient aromatic rings in bromophenyl or chlorophenyl analogs. This difference may enhance solubility in non-polar solvents compared to aryl-substituted derivatives .
- Polarity : Halogenated aryl derivatives (e.g., bromo- or chloro-substituted) exhibit higher polarity due to electronegative atoms, leading to higher melting points and lower volatility. For example, 1-(2-Bromophenyl)cyclopropan-1-amine HCl has a molar mass of 248.55 g/mol and exists as a crystalline solid , whereas alkyl-substituted analogs like the target compound are likely oils or low-melting solids.
Physico-Chemical Properties
- In contrast, alkyl-substituted derivatives may be more prone to ring-opening reactions under acidic or oxidative conditions due to reduced electronic stabilization .
- Storage : Most cyclopropanamine hydrochlorides (e.g., 1-(2-Fluorophenyl)cyclopropan-1-amine HCl) require storage at 2–8°C to prevent decomposition, suggesting similar handling for the target compound .
Biological Activity
1-(3-Methylbutyl)cyclopropan-1-amine is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring that contributes to its reactivity. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 139.21 g/mol
The cyclopropane ring's strain allows for unique chemical interactions, which can influence its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group is capable of forming hydrogen bonds and ionic interactions, which can modulate the activity of these targets.
Key Mechanisms:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Binding : It has the potential to bind to various receptors, affecting signal transduction processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Research Findings
A variety of studies have explored the biological activity of this compound:
Table 1: Summary of Research Findings
Case Study 1: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of various amines, this compound demonstrated significant inhibitory effects against certain bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, warranting further exploration into its mechanism and potential therapeutic applications.
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological properties revealed that this compound could enhance dopaminergic signaling in vitro. This suggests potential utility in treating conditions like Parkinson's disease or depression, where dopaminergic pathways are implicated.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Notable Biological Activity |
|---|---|---|
| Cyclopropylamine | Cyclopropane + Amine | General neuroactive properties |
| 1-(2-Methylpropyl)cyclopropan-1-amine | Similar structure with different alkyl group | Limited studies on biological activity |
| Cyclopropylmethylamine | Cyclopropane + Methyl Amine | Known for receptor binding properties |
The unique alkyl substituent on this compound enhances its reactivity and may influence its interaction with biological targets compared to these related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
